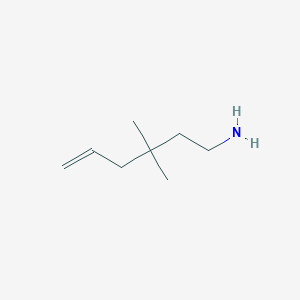

3,3-Dimethylhex-5-en-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,3-Dimethylhex-5-en-1-amine” is a chemical compound with the molecular formula C8H17N . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of primary amines like “3,3-Dimethylhex-5-en-1-amine” can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, especially reusable catalysts, based on earth-abundant metals . The iron-catalyzed synthesis of primary amines through reductive amination has been realized .Molecular Structure Analysis

The molecular structure of “3,3-Dimethylhex-5-en-1-amine” can be represented by the InChI code: 1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 .Chemical Reactions Analysis

Amines, including “3,3-Dimethylhex-5-en-1-amine”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

“3,3-Dimethylhex-5-en-1-amine” is a liquid at room temperature . Its molecular weight is 127.23 . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen

Exploration of Experimental and Theoretical Properties

An exploration of the experimental and theoretical properties of a related compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, utilized in the synthesis of nitrogen-containing compounds, was conducted. This study encompassed various spectroscopic analyses (NMR, FT-Raman, FT-IR, and UV–Visible) alongside theoretical studies using Density Functional Theory (DFT) and Molecular Docking studies. The research aimed at understanding the molecular interactions, charge distribution, and potential applications in drug design through ligand-protein interactions and drug likeness assessments (Fatima et al., 2021).

Atmospheric Implications of Amines

A study examined the structure and formation thermodynamics of dimer clusters containing sulfuric acid or bisulfate with ammonia and different amines, revealing that amines bind significantly stronger than ammonia. This suggests amines might be more crucial than ammonia in enhancing sulfuric acid-water nucleation in the atmosphere, a fundamental process in cloud formation and atmospheric chemistry (Kurtén et al., 2008).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a key intermediate in the preparation of premafloxacin, highlighting the synthesis process's efficiency and stereoselectivity. Such compounds play a critical role in developing antibiotics and showcase the application of amine derivatives in pharmaceutical synthesis (Fleck et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3,3-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMWBVUTEYDMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2716344.png)

![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)